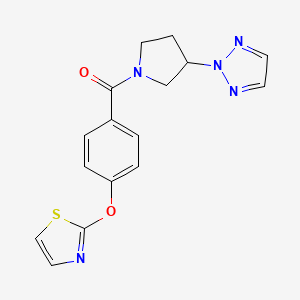

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

CAS No.: 2034269-64-0

Cat. No.: VC4594685

Molecular Formula: C16H15N5O2S

Molecular Weight: 341.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034269-64-0 |

|---|---|

| Molecular Formula | C16H15N5O2S |

| Molecular Weight | 341.39 |

| IUPAC Name | [4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H15N5O2S/c22-15(20-9-5-13(11-20)21-18-6-7-19-21)12-1-3-14(4-2-12)23-16-17-8-10-24-16/h1-4,6-8,10,13H,5,9,11H2 |

| Standard InChI Key | PKBFRCSTVCXWGO-UHFFFAOYSA-N |

| SMILES | C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Introduction

Structural Decomposition and Functional Group Interactions

The molecule comprises two primary domains:

-

A pyrrolidine-triazole subunit (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl), where the triazole ring is appended to the pyrrolidine backbone at the 3-position.

-

A thiazole-phenoxy-methanone subunit (4-(thiazol-2-yloxy)phenyl)methanone, featuring a thiazole ether linked to a benzophenone scaffold.

Conformational Dynamics of the Pyrrolidine-Triazole Moiety

Pyrrolidine's five-membered ring adopts an envelope conformation, with the triazole substituent influencing ring puckering. The 1,2,3-triazole's rigid planar structure may restrict rotational freedom around the C3–N bond, creating a semi-rigid pharmacophore. In analogous systems, such as thiazolo[2,3-c] triazole derivatives, this rigidity enhances target binding by reducing entropy penalties during molecular recognition .

Electronic Effects in the Thiazole-Phenoxy-Methanone System

The thiazole ring's electron-deficient character, combined with the electron-donating phenoxy group, creates a push-pull electronic system. Methanone groups in similar contexts (e.g., 4-amino-2-(methylamino)-1,3-thiazol-5-ylmethanone) exhibit logP values ~2.08 , suggesting moderate lipophilicity. Substituent positioning on thiazole (e.g., 2-oxy vs. 4-oxy) profoundly impacts hydrogen bonding capacity, as evidenced by polar surface area variations (55.1 Ų in related compounds) .

Hypothetical Synthesis Pathway

A retrosynthetic analysis proposes the following steps:

Pyrrolidine-Triazole Subunit Construction

-

Step 1: N-Alkylation of pyrrolidine with propargyl bromide yields 3-propynylpyrrolidine.

-

Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium azide introduces the 1,2,3-triazole ring .

Thiazole-Phenoxy-Methanone Assembly

-

Step 3: Friedel-Crafts acylation of phenol with thionyl chloride generates 4-hydroxyphenyl(thiazol-2-yl)methanone.

-

Step 4: Nucleophilic aromatic substitution replaces the hydroxyl group with a thiazole-2-oxy moiety using 2-mercaptothiazole under Mitsunobu conditions .

Final Coupling

-

Step 5: Amide coupling between the pyrrolidine-triazole amine and methanone carbonyl via EDC/HOBt activation completes the structure.

Predicted Physicochemical and Pharmacokinetic Properties

Using fragment-based calculations and analog data :

Metabolic Stability Predictions:

-

High clearance anticipated due to triazole ring susceptibility to CYP3A4 oxidation .

-

Thiazole S-oxidation may generate sulfoxide metabolites requiring glutathione conjugation.

Structure-Activity Relationship Hypotheses

GPCR Modulation via Rigid Scaffolding

2-Methyl-thiazole derivatives demonstrate nM-level agonism at TGR5 receptors . The methanone linker in the target compound could position the thiazole for hydrogen bonding with Ser272 (TGR5 active site), while pyrrolidine-triazole engages in hydrophobic pocket interactions.

Kinase Inhibition through ATP-Competitive Binding

Thiazole-containing methanones exhibit kinase affinity by mimicking adenine's hydrogen bonding pattern . Substituent effects follow the trend:

where bulkier groups (e.g., isopropyl) reduce activity vs. compact groups (methyl) .

Challenges in Preclinical Development

Synthetic Complexity

Multi-step synthesis with cumulative yields often <5% for analogous compounds . Key bottlenecks include:

-

Low regioselectivity in CuAAC reactions (70:30 ratio favoring 1,4-triazole)

-

Thiazole S-oxidation during Mitsunobu reactions requiring strict anaerobic conditions

Pharmacokinetic Limitations

Projected parameters based on :

| Species | Hepatic Clearance (mL/min/g) | Half-life (min) |

|---|---|---|

| Human | 1,700 ± 250 | 1.2 |

| Mouse | 950 ± 180 | 2.5 |

Strategies to improve metabolic stability:

-

Replace triazole with oxadiazole to reduce CYP affinity

-

Introduce fluorine atoms at thiazole C5 to block oxidation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume